N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-4-nitrobenzamide is a complex organic compound that features a variety of functional groups, including a triazole ring, a nitrobenzamide moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-4-nitrobenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound under suitable conditions.
Attachment of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction with a chlorinated aromatic compound.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the triazole intermediate with a nitrobenzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group in the anilino moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2- (4-Methoxyphenyl)ethylamine
- 2- (4-Chlorophenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities not found in simpler analogs. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and binding affinity to target proteins.
Properties
IUPAC Name |
N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClF3N6O5S/c1-41-21-5-3-2-4-20(21)35-22(13-31-24(38)15-6-9-17(10-7-15)36(39)40)33-34-25(35)42-14-23(37)32-19-12-16(26(28,29)30)8-11-18(19)27/h2-12H,13-14H2,1H3,(H,31,38)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEZXDQUHBYUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClF3N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.